4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline
Description
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline is a heterocyclic aromatic compound featuring an aniline moiety (aminophenyl group) linked to the 5-position of a 1,3-oxazole ring, which itself is substituted at the 2-position with a 4-chlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, medicinal chemistry, and dye synthesis . The 4-chlorophenyl substituent introduces electron-withdrawing effects, modulating reactivity and intermolecular interactions .
Properties
CAS No. |
89752-97-6 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
InChI Key |
HIYDHVUCABMKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)oxazoline, which is then further reacted with aniline to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety undergoes oxidation under acidic conditions, producing nitro derivatives. This reaction is critical for modifying electronic properties or enabling further functionalization.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| H₂O₂ (30%), H₂SO₄ (catalytic) | 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]nitrobenzene | Selective oxidation of the -NH₂ group to -NO₂ without affecting the oxazole ring. |
Acylation Reactions
The primary amine reacts with acylating agents, forming stable amides.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| Acetic anhydride, pyridine, 80°C | N-Acetyl-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline | Acylation occurs regioselectively at the aniline group, confirmed by IR (C=O stretch at 1,650 cm⁻¹). |
Diazotization and Azo Coupling
The aniline group participates in diazotization, enabling the synthesis of azo dyes or bioconjugates.
Cross-Coupling Reactions
The oxazole ring facilitates palladium-catalyzed coupling reactions, expanding structural diversity.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 5-Aryl-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline | Electron-withdrawing substituents on the boronic acid enhance yields (70–85%). |
| Heck | Pd(OAc)₂, PPh₃, styrene | 5-Styryl-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline | Regioselective alkenylation at the oxazole C5 position. |
Electrophilic Aromatic Substitution
The oxazole ring directs electrophilic attacks to specific positions due to its electron-rich nature.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline | Nitration occurs at the oxazole C5 position. |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline | Bromine substitutes exclusively at the oxazole ring. |
Reduction Reactions
Controlled reduction modifies functional groups while preserving the heterocyclic core.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| LiAlH₄, THF, reflux | 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]cyclohexylamine | Complete reduction of the aniline -NH₂ to -NH-cyclohexane. |
Mechanistic Insights
-
Oxazole Reactivity : The oxazole ring’s electron-rich C5 position facilitates electrophilic substitution (e.g., nitration, halogenation) via resonance stabilization of intermediates.
-
Aniline Participation : The -NH₂ group’s nucleophilicity drives acylation and diazotization, while steric effects from the chlorophenyl group influence regioselectivity .
Scientific Research Applications
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The aniline moiety can further enhance binding affinity through additional interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with key analogs differing in heterocyclic core, substituents, or linker groups.
Substituent Variations on the Oxazole Ring
N,N-Dimethyl-4-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]aniline
- Structure: Replaces the 4-chlorophenyl group with a 4-nitrophenyl substituent and adds dimethylamino groups to the aniline moiety.
- Impact: The nitro group (-NO₂) is a stronger electron-withdrawing group than chloro (-Cl), significantly reducing electron density on the oxazole ring. This enhances charge-transfer transitions, as observed in molecular dynamic simulations of spectral properties for dye applications .
- Molecular Formula : C₁₇H₁₆N₃O₃ (vs. C₁₅H₁₁ClN₂O for the target compound).
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole
Heterocyclic Core Modifications
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Structure : Replaces the 1,3-oxazole with a 1,3,4-oxadiazole ring (two nitrogen atoms).
- Impact: Oxadiazole’s higher electron deficiency enhances thermal stability and polarizability.
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Structure : Incorporates a methylene linker between the oxadiazole and aniline groups.
- The oxadiazole core maintains electron-withdrawing effects, but the spacer reduces steric hindrance .
Substituent Positional Isomerism
4-(1,3-Oxazol-5-yl)aniline
Electronic and Spectral Properties
- Dye Applications : Derivatives like N,N-dimethyl-4-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]aniline (compound 4 in ) are studied for charge-transfer transitions. The nitro group red-shifts absorption maxima compared to chloro-substituted analogs .
- Planarity and Conjugation : The oxazole-aniline system’s planarity enables efficient π-π stacking, critical for organic semiconductors. Modifications like methylene linkers (e.g., in ) disrupt conjugation but improve processability .
Comparative Data Table
Biological Activity
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a 1,3-oxazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.74 g/mol. The structure includes an aniline moiety linked to a chlorophenyl group and an oxazole ring, which contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxazole ring. For instance, derivatives of 1,3-oxazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain oxazole derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating promising anticancer activity .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical cancer) | 7.5 |
| Compound B | MCF-7 (Breast cancer) | 12.0 |
| This compound | A549 (Lung cancer) | TBD |
Antimicrobial Activity
Compounds with oxazole rings have also been evaluated for their antimicrobial properties. In one study, several derivatives demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
| This compound | Salmonella typhi | TBD |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Studies indicate that oxazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have been reported to act as acetylcholinesterase inhibitors, which are crucial for treating neurological disorders .
Case Studies and Research Findings
- Case Study on Antitumor Activity : A recent investigation into various oxazole derivatives indicated that modifications at the oxazole ring significantly influenced their antitumor activity. The study found that introducing electron-withdrawing groups enhanced potency against certain cancer cell lines .
- Enzyme Interaction Studies : Molecular docking studies have demonstrated that compounds similar to this compound can effectively bind to target enzymes such as HDAC and COX-2, suggesting a mechanism for their therapeutic effects .
- Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for oxazole-containing compounds, making them suitable candidates for further drug development .
Q & A
Q. What are the established synthetic routes for 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of 4-chlorobenzaldehyde derivatives with aniline precursors. For example, oxazole ring formation can be achieved via the Hantzsch method using ethyl acetoacetate and ammonium chloride under acidic conditions. Optimization strategies include:
- Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve yield compared to protic solvents.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 80% yield in 15 minutes vs. 65% in 2 hours under reflux) .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| Hantzsch Cyclization | NH₄Cl/HCl | EtOH | 65 | 2 h | |
| Microwave-Assisted | p-TsOH | DMF | 80 | 15 min |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazole ring (C-2 proton at δ 8.1–8.3 ppm; oxazole carbons at δ 150–160 ppm) and aniline NH₂ signals (δ 5.2–5.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 271.05 for C₁₅H₁₂ClN₂O).
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming oxazole substitution pattern) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for oxazole formation?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model transition states and intermediates. For example:
- Mechanistic Pathways : Compare concerted vs. stepwise pathways for cyclization. A study showed a 15 kcal/mol lower activation energy for the stepwise route involving imine intermediates .
- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the oxazole ring, aiding in functionalization strategies.
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition IC₅₀) across multiple labs using standardized protocols.
- Metabolite Interference Testing : Use LC-MS to rule out decomposition products in cell-based assays.
- Structural Analog Comparison : Compare activity with derivatives (e.g., 4-methoxy or 4-nitro analogs) to isolate electronic effects .
Q. How does the electronic structure of the oxazole ring influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Studies : Correlate substituent effects (σₚ values) on reaction rates. The oxazole’s electron-withdrawing nature (σₚ ~ 0.7) facilitates Suzuki-Miyaura coupling at the aniline para-position.
- DFT-Calculated Frontier Orbitals : HOMO localization on the oxazole nitrogen guides site-selective alkylation/arylation .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 180–190°C vs. 195–200°C)?
- Methodological Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities (<2% shifts melting points by 5–10°C).
- Polymorphism Screening : Perform PXRD to identify crystalline forms. A 2022 study identified two polymorphs with distinct thermal profiles .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling aromatic amines in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
